molecular formula C9H10Cl2N2 B13746176 Quinolin-3-amine;dihydrochloride

Quinolin-3-amine;dihydrochloride

Cat. No.: B13746176
M. Wt: 217.09 g/mol
InChI Key: YHFFVUXCQSMGJK-UHFFFAOYSA-N
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Description

3-Aminoquinoline Dihydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group attached to the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline Dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, followed by substitution with 4,7-dichloroquinoline and subsequent rehydration . The Mannich reaction is a key step that introduces the amino group into the quinoline ring.

Industrial Production Methods: Industrial production of 3-Aminoquinoline Dihydrochloride often follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective reagents and conditions to ensure high yield and purity. The process is designed to be robust and scalable, making it suitable for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the quinoline ring.

    Reduction: Typically used to reduce any oxidized forms back to the aminoquinoline.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

3-Aminoquinoline Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoquinoline Dihydrochloride, particularly in its antimalarial role, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .

Comparison with Similar Compounds

Uniqueness: 3-Aminoquinoline Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit heme polymerase activity makes it particularly effective against certain strains of malaria .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

quinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H

InChI Key

YHFFVUXCQSMGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl

Origin of Product

United States

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